molecular formula C8H13NO2 B1139580 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate CAS No. 104308-53-4

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate

Cat. No.: B1139580
CAS No.: 104308-53-4
M. Wt: 155.2
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Description

3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group at the 3-position of the bicyclic framework.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

    Hydration: Formation of the monohydrate form by incorporating a water molecule.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino acid derivatives.

Scientific Research Applications

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
  • cis-Cyclobutane-1,2-dicarboxylic acid
  • trans-Cyclobutane-1,2-dicarboxylic acid

Uniqueness

3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is unique due to its specific bicyclic structure and the positioning of the amino and carboxylic acid groups

Properties

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHNVXXWOSXSF-DABREVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104308-53-4
Record name cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate
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